[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid
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Overview
Description
[3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid: is an organic compound with the molecular formula C15H13FO2 and a molecular weight of 244.26 g/mol . It is characterized by the presence of a biphenyl structure substituted with a fluoro and a methyl group, making it a compound of interest in various chemical and pharmaceutical research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as and .
Reaction Conditions: The reaction conditions often involve Friedel-Crafts acylation followed by hydrolysis to introduce the acetic acid moiety.
Catalysts and Reagents: Common catalysts and reagents used include AlCl3 for the acylation step and HCl for the hydrolysis step.
Industrial Production Methods: In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the exothermic nature of the Friedel-Crafts acylation.
Purification: Employing techniques such as crystallization and distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Reagents such as or under acidic conditions.
Reduction: Reagents like or in anhydrous solvents.
Substitution: Conditions involving halogenating agents or nucleophiles like NaOH or NH3 .
Major Products:
Oxidation: Formation of .
Reduction: Formation of .
Substitution: Formation of various substituted biphenyl derivatives.
Scientific Research Applications
Mechanism of Action
The mechanism by which [3-(3-Fluoro-4-methylphenyl)phenyl]acetic acid exerts its effects involves:
Comparison with Similar Compounds
- [3-(3-Fluoro-4-methylphenyl)benzoic acid]
- [3-(3-Fluoro-4-methylphenyl)ethanol]
- [3-(3-Fluoro-4-methylphenyl)phenyl]methanol
Uniqueness:
Properties
IUPAC Name |
2-[3-(3-fluoro-4-methylphenyl)phenyl]acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO2/c1-10-5-6-13(9-14(10)16)12-4-2-3-11(7-12)8-15(17)18/h2-7,9H,8H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVLAWNDLVRTUDS-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC=CC(=C2)CC(=O)O)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30742789 |
Source
|
Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1355247-84-5 |
Source
|
Record name | [1,1′-Biphenyl]-3-acetic acid, 3′-fluoro-4′-methyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1355247-84-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (3'-Fluoro-4'-methyl[1,1'-biphenyl]-3-yl)acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30742789 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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